4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole and thiazole intermediates. The oxadiazole ring can be synthesized by cyclization of an amidoxime with an acyl chloride under acidic conditions . The thiazole ring is often prepared by reacting a bromoacetophenone derivative with thiourea .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate
- (4-chlorophenyl)(3-phenyl-2-oxiranyl)methanone
Uniqueness
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of oxadiazole and thiazole rings, which confer a broad range of biological activities. This dual-ring structure is less common and provides a unique scaffold for drug development .
Properties
Molecular Formula |
C22H19ClN4O3S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C22H19ClN4O3S/c1-29-15-11-9-14(10-12-15)18-13-31-22(24-18)25-19(28)7-4-8-20-26-21(27-30-20)16-5-2-3-6-17(16)23/h2-3,5-6,9-13H,4,7-8H2,1H3,(H,24,25,28) |
InChI Key |
FSOMPPQHTFOWBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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